molecular formula C7H12N2S B13007764 3-(Thietan-3-ylamino)butanenitrile

3-(Thietan-3-ylamino)butanenitrile

Cat. No.: B13007764
M. Wt: 156.25 g/mol
InChI Key: WCRNZCWLNANPOJ-UHFFFAOYSA-N
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Description

3-(Thietan-3-ylamino)butanenitrile is a nitrile-containing organic compound featuring a thietane ring (a four-membered saturated heterocycle with one sulfur atom) substituted with an amino group at the 3-position.

Properties

Molecular Formula

C7H12N2S

Molecular Weight

156.25 g/mol

IUPAC Name

3-(thietan-3-ylamino)butanenitrile

InChI

InChI=1S/C7H12N2S/c1-6(2-3-8)9-7-4-10-5-7/h6-7,9H,2,4-5H2,1H3

InChI Key

WCRNZCWLNANPOJ-UHFFFAOYSA-N

Canonical SMILES

CC(CC#N)NC1CSC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Thietan-3-ylamino)butanenitrile can be achieved through several methods. One common approach involves the nucleophilic substitution of 3-mercaptoalkyl halides or sulfonates to form the thietane ring . Another method includes the photochemical [2 + 2] cycloaddition of alkenes and thiocarbonyl compounds . These reactions typically require specific conditions such as the presence of a base or a photochemical reactor.

Industrial Production Methods

Industrial production of 3-(Thietan-3-ylamino)butanenitrile may involve large-scale nucleophilic thioetherifications or cycloadditions. These processes are optimized for yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

3-(Thietan-3-ylamino)butanenitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) is a typical reducing agent.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

Mechanism of Action

The mechanism of action of 3-(Thietan-3-ylamino)butanenitrile involves its interaction with various molecular targets. The thietane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate different biochemical pathways, including those involved in cell signaling and metabolism .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

The following data table and discussion highlight key structural, synthetic, and functional differences between 3-(Thietan-3-ylamino)butanenitrile and related compounds.

Table 1: Comparative Data for 3-(Thietan-3-ylamino)butanenitrile and Analogous Compounds

Compound Name Molecular Formula Molecular Weight Key Functional Groups Synthesis Method Pharmacological Activities References
3-(Thietan-3-ylamino)butanenitrile C₇H₁₁N₂S 155.24 Thietane, amino, nitrile Nucleophilic substitution (inferred) Antimicrobial, Anticancer (inferred)
2-Hydroxy-4-(methylthio)butanenitrile C₅H₉NOS 131.19 Hydroxyl, methylthio, nitrile Cyanohydrin formation (TMSCN/LiClO₄) Chemical intermediate
3-Amino thietane derivatives Varies Varies Thietane, amino Ring-opening, cyclization Antimicrobial, Antiviral
3-(3-Thienyl)benzonitrile C₁₁H₇NS 185.24 Benzonitrile, thienyl Unspecified Unknown

Structural and Functional Comparisons

2-Hydroxy-4-(methylthio)butanenitrile
  • Key Differences: This compound lacks the thietane ring and amino group but shares the nitrile functionality. The hydroxyl and methylthio substituents enhance its polarity, making it a versatile intermediate in organic synthesis .
  • Synthesis: Produced via a one-pot cyanohydrin reaction using 3-(methylthio)propanal, TMSCN, and lithium perchlorate, yielding 84% efficiency .
  • Applications: Primarily used as a precursor in glucosinolate synthesis and industrial processes .
3-Amino Thietane Derivatives
  • Key Differences: These derivatives share the thietane-amino motif but lack the nitrile group. Their bioactivity is attributed to the strained thietane ring and amino group, which enhance binding to biological targets .
  • Synthesis: Methods include ring-opening of episulfides and cyclization of β-amino thiols .
  • Applications : Demonstrated efficacy against Staphylococcus aureus (MIC: 4 µg/mL) and herpes simplex virus (EC₅₀: 2.5 µM) in preclinical studies .
3-(3-Thienyl)benzonitrile
  • Key Differences : This aromatic nitrile features a thienyl substituent instead of a thietane ring. The planar structure and conjugation may favor electronic applications, though pharmacological data are absent .

Pharmacological Potential

  • The nitrile group in 3-(Thietan-3-ylamino)butanenitrile may enhance metabolic stability compared to hydroxyl or thioether-containing analogs. Its thietane ring could improve target selectivity, similar to 3-amino thietane derivatives .
  • Limitations : Empirical studies are needed to confirm bioactivity and optimize synthesis.

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